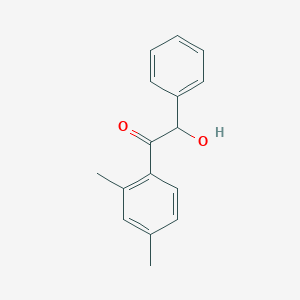
1-(2,4-Dimethylphenyl)-2-hydroxy-2-phenylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dimethylphenyl)-2-hydroxy-2-phenylethan-1-one is an organic compound with the molecular formula C16H16O2 It is a derivative of acetophenone, characterized by the presence of two methyl groups on the phenyl ring and a hydroxyl group on the ethanone moiety
Vorbereitungsmethoden
The synthesis of 1-(2,4-Dimethylphenyl)-2-hydroxy-2-phenylethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,4-dimethylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst. Another method involves the oxidation of 1-(2,4-dimethylphenyl)ethanol using an oxidizing agent like chromium trioxide or potassium permanganate .
Industrial production methods often involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
1-(2,4-Dimethylphenyl)-2-hydroxy-2-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Condensation: The compound can participate in aldol condensation reactions with aldehydes or ketones in the presence of a base, forming β-hydroxy ketones or α,β-unsaturated ketones.
Common reagents and conditions used in these reactions include acidic or basic catalysts, oxidizing or reducing agents, and specific solvents to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dimethylphenyl)-2-hydroxy-2-phenylethan-1-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals, including fragrances, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 1-(2,4-Dimethylphenyl)-2-hydroxy-2-phenylethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. For example, its derivatives may inhibit enzyme activity or modulate receptor signaling pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-(2,4-Dimethylphenyl)-2-hydroxy-2-phenylethan-1-one can be compared with other similar compounds, such as:
Acetophenone: Lacks the hydroxyl and methyl groups, making it less reactive in certain chemical reactions.
2,4-Dimethylacetophenone:
1-(2,4-Dimethylphenyl)ethanol: Contains a hydroxyl group but lacks the carbonyl group, influencing its chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
151982-83-1 |
|---|---|
Molekularformel |
C16H16O2 |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
1-(2,4-dimethylphenyl)-2-hydroxy-2-phenylethanone |
InChI |
InChI=1S/C16H16O2/c1-11-8-9-14(12(2)10-11)16(18)15(17)13-6-4-3-5-7-13/h3-10,15,17H,1-2H3 |
InChI-Schlüssel |
ATDCMZQJXSKXND-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)C(C2=CC=CC=C2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


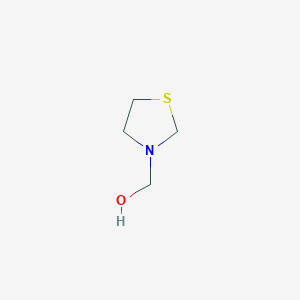
![Benzenamine, N-(hexahydro-1H-pyrrolo[1,2-c][1,3]thiazin-1-ylidene)-](/img/structure/B12544939.png)
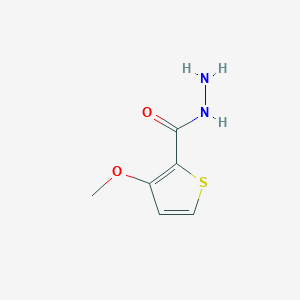
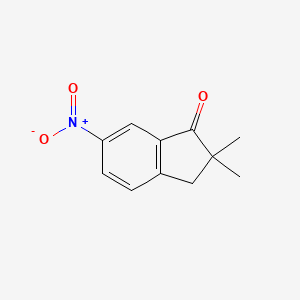

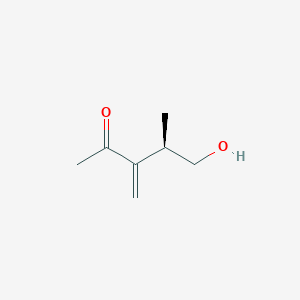
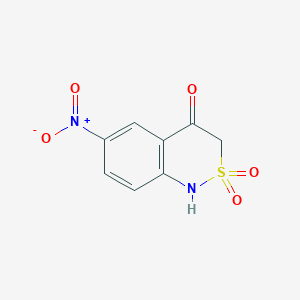
![5,9,9-Trimethyl-2-oxaspiro[3.5]non-5-ene](/img/structure/B12544978.png)

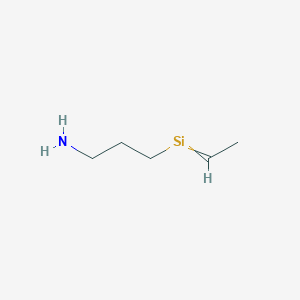

![1H-Indole-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, ethyl ester](/img/structure/B12544996.png)


